2-{5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Description
The compound 2-{5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a structurally complex molecule featuring a tetrahydroisoquinoline core linked to a 2-nitrophenyl group substituted at the 5-position with a 4-(4-fluorobenzoyl)piperazine moiety. The nitro group (electron-withdrawing) and fluorobenzoyl-piperazine (enhancing lipophilicity and metabolic stability) may synergistically influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c27-22-7-5-20(6-8-22)26(32)29-15-13-28(14-16-29)23-9-10-24(31(33)34)25(17-23)30-12-11-19-3-1-2-4-21(19)18-30/h1-10,17H,11-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWIVGCSHDTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Piperazine Intermediate: This step involves the reaction of 4-fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine.
Nitration of the Phenyl Ring: The next step involves the nitration of a suitable phenyl precursor to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves the coupling of the fluorobenzoyl piperazine intermediate with the nitrated phenyl precursor under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant products.
Mechanism of Action
The mechanism of action of 2-{5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding mode and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Role of the Nitro Group
The nitro group in the target compound distinguishes it from analogues with sulfonyl (QYN, QYV) or hydroxy groups (). However, nitro groups can also confer metabolic liabilities (e.g., reduction to amine metabolites) absent in QYN/QYV .
Fluorobenzoyl-Piperazine vs. Benzhydrylpiperazine
The 4-fluorobenzoyl-piperazine moiety in the target compound offers moderate steric bulk and fluorine-mediated hydrophobic interactions, contrasting with the highly lipophilic benzhydryl group in CAS 551921-46-1 . The latter’s bulk may hinder receptor access but improve membrane permeability. Fluorine’s electronegativity could enhance binding precision compared to non-fluorinated analogues .
Tetrahydroisoquinoline Core Modifications
Compared to simpler tetrahydroisoquinoline derivatives (e.g., methyl carboxylate in ), the target compound’s nitro-phenyl and piperazine substituents likely expand its interaction profile. For instance, the extended aromatic system may enable π-π stacking with protein residues, while the piperazine linker provides conformational flexibility for optimal receptor docking .
Research Findings and Implications
While direct pharmacological data for the target compound are lacking, insights from analogues suggest:
- Selectivity : The nitro group may confer selectivity for oxidoreductases or nitroreductase-expressing systems, unlike sulfonyl-based inhibitors (QYN/QYV) targeting proteases .
- Metabolic Stability: Fluorine substitution in the benzoyl group could reduce oxidative metabolism compared to non-fluorinated benzoyl derivatives .
- Synthetic Challenges : The nitro and fluorobenzoyl groups may complicate synthesis, requiring specialized conditions (e.g., protecting group strategies for nitro reduction) absent in simpler analogues .
Biological Activity
The compound 2-{5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core substituted with a piperazine moiety and a nitrophenyl group. The presence of the fluorobenzoyl group enhances its lipophilicity and may influence its biological interactions.
Antimelanogenic Effects
Recent studies have demonstrated that derivatives of 4-fluorobenzylpiperazine, closely related to the target compound, exhibit significant antimelanogenic activity. For instance, a derivative was found to inhibit Agaricus bisporus tyrosinase (AbTYR) with an IC50 value of 0.18 μM, which is approximately 100 times more potent than the standard kojic acid (IC50 = 17.76 μM) . This suggests that similar compounds could be effective in regulating melanin production in human skin cells.
Kinetic Studies
Kinetic investigations on related compounds indicated that they act as competitive inhibitors of diphenolase activity. The kinetic parameters for these compounds were assessed using Lineweaver-Burk plots, revealing their potential to modulate enzymatic pathways involved in melanin synthesis .
Study on Tyrosinase Inhibition
In a detailed study involving various piperazine derivatives, it was observed that modifications to the arylic tail significantly affected the inhibitory potency against tyrosinase. Compounds were tested at varying concentrations of L-DOPA to determine their efficacy and mode of action. The results indicated that structural modifications could lead to enhanced binding affinity and inhibitory action .
Summary of Findings
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| 4-(4-fluorobenzyl)piperazin-1-yl(3-chloro-2-nitro-phenyl)methanone | 0.18 | Antimelanogenic effect on B16F10 cells |
| Kojic Acid | 17.76 | Standard reference for comparison |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
